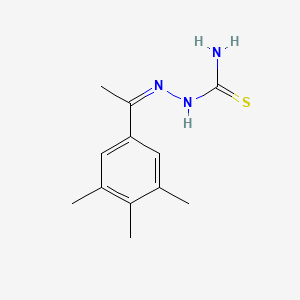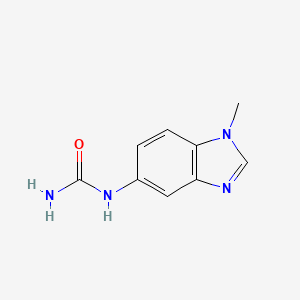
N-(1-Methyl-1H-benzimidazol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methyl-1H-benzimidazol-5-yl)urea is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-benzimidazol-5-yl)urea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. Common methods include:
Condensation with Formic Acid: This method involves the reaction of o-phenylenediamine with formic acid under reflux conditions to form the benzimidazole core.
Reaction with Aldehydes: Aromatic or aliphatic aldehydes can be used to synthesize benzimidazole derivatives through condensation reactions.
Use of Catalysts: Various catalysts such as Lewis acids (e.g., Sc(OTf)3, Yb(OTf)3) and oxidizing agents (e.g., H2O2-HCl, FeBr3) have been employed to enhance the efficiency of the synthesis.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves scalable methods such as:
Batch Reactors: These are commonly used for the large-scale synthesis of benzimidazole derivatives, allowing for precise control over reaction conditions.
Continuous Flow Reactors: These reactors offer advantages in terms of efficiency and scalability, making them suitable for industrial production.
化学反応の分析
Types of Reactions
N-(1-Methyl-1H-benzimidazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, FeBr3, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are used for reduction reactions.
Catalysts: Lewis acids such as Sc(OTf)3 and Yb(OTf)3 are used to catalyze various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the benzimidazole ring, while substitution reactions can introduce various functional groups onto the ring .
科学的研究の応用
N-(1-Methyl-1H-benzimidazol-5-yl)urea has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-(1-Methyl-1H-benzimidazol-5-yl)urea involves its interaction with specific molecular targets and pathways. For example:
Binding to Tubulin: Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation.
Inhibition of Enzymes: The compound can inhibit various enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound, benzimidazole, shares the core structure but lacks the specific substituents found in N-(1-Methyl-1H-benzimidazol-5-yl)urea.
Mebendazole: A well-known benzimidazole derivative used as an anthelmintic drug.
Albendazole: Another benzimidazole derivative with broad-spectrum anthelmintic activity.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
72550-39-1 |
|---|---|
分子式 |
C9H10N4O |
分子量 |
190.20 g/mol |
IUPAC名 |
(1-methylbenzimidazol-5-yl)urea |
InChI |
InChI=1S/C9H10N4O/c1-13-5-11-7-4-6(12-9(10)14)2-3-8(7)13/h2-5H,1H3,(H3,10,12,14) |
InChIキー |
AATDBTFUDBHVBP-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


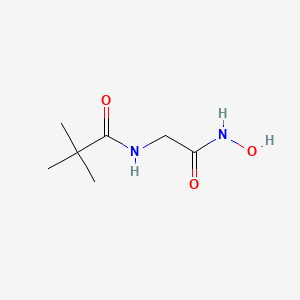
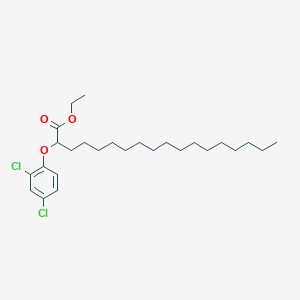

![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)
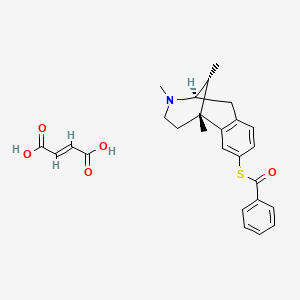
![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)

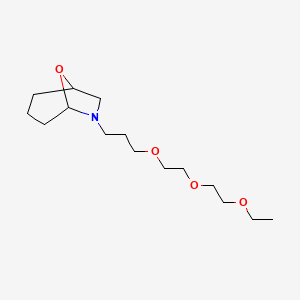
![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)
![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)
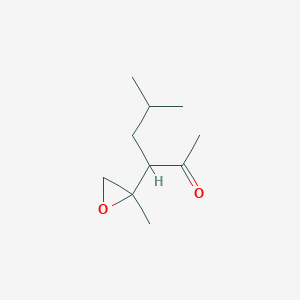
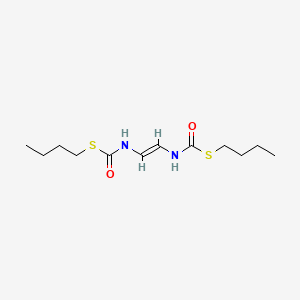
phosphanium chloride](/img/structure/B14461970.png)
